2-(1H-Imidazol-4-yl)phenol
Overview
Description
2-(1H-Imidazol-4-yl)phenol is an organic compound that features both an imidazole ring and a phenol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the phenol group consists of a hydroxyl group attached to a benzene ring
Mechanism of Action
- Imidazoles can bind to cytochrome P-450 enzymes, affecting various metabolic pathways . Further studies are needed to identify specific targets for this compound.
- Imidazoles are known to inhibit C-14α demethylation of lanosterol in fungi by binding to cytochrome P-450 enzymes. This leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for fungal cell membranes .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives are known to interact with various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazole derivatives are known to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Imidazole derivatives are known to have varying effects at different dosages in animal models .
Metabolic Pathways
Imidazole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Imidazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Imidazole derivatives are known to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-4-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a suitable catalyst. For example, a nickel-catalyzed cyclization of amido-nitriles can be employed to form disubstituted imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve simple purification steps and aim to achieve high yields. For instance, a patented method describes a preparation process that is simple to operate, mild in conditions, and low in cost, resulting in a high total yield .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-4-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both the imidazole ring and the phenol group allows for diverse reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation. For example, the cyclization of amido-nitriles to form imidazoles can be catalyzed by nickel under mild conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinones, while substitution reactions can introduce various functional groups onto the imidazole or phenol rings.
Scientific Research Applications
2-(1H-Imidazol-4-yl)phenol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties . Additionally, this compound is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
2-(1H-Imidazol-4-yl)phenol can be compared with other similar compounds, such as 4-(1H-Imidazol-1-yl)phenol and other phenylimidazoles . These compounds share the imidazole ring and phenol group but differ in their substitution patterns and specific properties. The unique combination of the imidazole and phenol groups in this compound contributes to its distinct chemical and biological activities.
List of Similar Compounds:- 4-(1H-Imidazol-1-yl)phenol
- 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols
- Various substituted imidazoles
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-4-2-1-3-7(9)8-5-10-6-11-8/h1-6,12H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAAMOMNSVKNMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19170-74-2 | |
Record name | 2-(1H-Imidazol-4-yl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019170742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1H-IMIDAZOL-4-YL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ4E5VXN2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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